2-Methoxy-5-nitrobenzenesulfonyl chloride
Description
Overview of Arenesulfonyl Chlorides as Versatile Synthetic Intermediates in Modern Chemistry
Arenesulfonyl chlorides are a class of organosulfur compounds characterized by a sulfonyl chloride group (-SO₂Cl) attached to an aromatic ring. This functional group is highly reactive, making these compounds powerful intermediates in a wide array of chemical transformations. smolecule.com They serve as precursors for the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing molecules, which are pivotal in various areas of chemistry. evitachem.com
The utility of arenesulfonyl chlorides stems from the electrophilic nature of the sulfur atom, which readily reacts with nucleophiles such as amines, alcohols, and phenols. This reactivity allows for the facile introduction of the arenesulfonyl moiety into diverse molecular frameworks. Historically, methods to synthesize arenesulfonyl chlorides involved reagents like thionyl chloride or chlorosulfonic acid. nih.govgoogle.com Modern approaches also include the diazotization of anilines followed by a chlorosulfonation reaction, a versatile method for producing a wide range of substituted derivatives. nih.gov
The general structure of an arenesulfonyl chloride is foundational to its role in synthesis. The aromatic ring can be modified with various substituents, which in turn modulates the reactivity of the sulfonyl chloride group and imparts specific properties to the resulting molecules. This adaptability makes arenesulfonyl chlorides a cornerstone in the synthesis of fine chemicals, including pharmaceuticals, dyes, and agrochemicals. evitachem.com
Research Significance of Substituted Benzenesulfonyl Chloride Derivatives in Organic Synthesis and Medicinal Chemistry
The strategic placement of substituents on the benzene (B151609) ring of benzenesulfonyl chloride derivatives has profound implications for their application, particularly in organic synthesis and medicinal chemistry. smolecule.comevitachem.com The nature and position of these substituents—such as nitro, methoxy (B1213986), or halogen groups—can influence the electronic properties and steric environment of the reactive sulfonyl chloride group, thereby fine-tuning its reactivity and selectivity in chemical reactions. nih.gov
In medicinal chemistry, the sulfonamide group (-SO₂NH-) is a privileged scaffold found in a multitude of therapeutic agents, including antibacterial, anti-inflammatory, and anti-cancer drugs. evitachem.comgoogle.comscbt.com Substituted benzenesulfonyl chlorides are the key reagents for introducing this critical functional group. evitachem.com By selecting a benzenesulfonyl chloride with specific substituents, chemists can systematically modify the structure of a potential drug molecule to optimize its biological activity, pharmacokinetic properties, and metabolic stability. scbt.com
A notable example is the use of 2-Methoxy-5-nitrobenzenesulfonyl chloride in the synthesis of bissulfonamide compounds designed as agonists for the Galanin Receptor 1 (GalR1). These compounds have shown potential in the development of treatments for neuropathic pain, highlighting how a specifically substituted benzenesulfonyl chloride can be instrumental in creating targeted therapeutics. The presence of the methoxy and nitro groups on the aromatic ring is a deliberate design choice to influence the properties of the final molecule.
Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-5-nitrobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO5S/c1-14-6-3-2-5(9(10)11)4-7(6)15(8,12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSUHBJSDMHACJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00496808 | |
| Record name | 2-Methoxy-5-nitrobenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00496808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81118-92-5 | |
| Record name | 2-Methoxy-5-nitrobenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00496808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methoxy-5-nitrobenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 2 Methoxy 5 Nitrobenzenesulfonyl Chloride
Direct Preparation Routes of 2-Methoxy-5-nitrobenzenesulfonyl chloride
The most common and direct method for the synthesis of this compound is through the electrophilic aromatic substitution reaction of chlorosulfonation on an appropriately substituted anisole.
Chlorosulfonation of Anisole Derivatives
The primary starting material for this synthesis is 4-nitroanisole (B1192098) (also known as 1-methoxy-4-nitrobenzene). The chlorosulfonation of 4-nitroanisole introduces a chlorosulfonyl group (-SO₂Cl) onto the aromatic ring. The reaction is typically carried out using chlorosulfonic acid (ClSO₃H) as the sulfonating agent. The methoxy (B1213986) group (-OCH₃) is an ortho-, para-directing activator, while the nitro group (-NO₂) is a meta-directing deactivator. Therefore, the chlorosulfonyl group is directed to the position ortho to the methoxy group and meta to the nitro group, which corresponds to the 2-position on the benzene (B151609) ring, yielding the desired product, this compound.
The general reaction can be represented as follows:
C₇H₇NO₃ + ClSO₃H → C₇H₆ClNO₅S + H₂O
This reaction is an electrophilic aromatic substitution where the electrophile is generated from chlorosulfonic acid.
Optimization of Reaction Conditions for Preparative Scale Synthesis
For the synthesis to be efficient on a preparative scale, optimization of various reaction parameters is crucial. Key factors that influence the yield and purity of the final product include reaction temperature, the molar ratio of reactants, and reaction time.
A typical laboratory-scale procedure involves the slow addition of 4-nitroanisole to an excess of chlorosulfonic acid, often with cooling to control the exothermic reaction. The reaction mixture is then stirred at a specific temperature for a set duration to ensure complete conversion. For instance, a common approach involves maintaining the temperature between 0 and 10°C during the addition and then allowing the reaction to proceed at room temperature or with gentle heating.
For larger-scale industrial production, continuous flow reactors may be employed to improve heat transfer, control reaction parameters more precisely, and enhance safety. The use of a solvent, such as dichloromethane (B109758) or chloroform, can also be considered to aid in temperature control and facilitate handling of the reaction mixture.
Detailed research findings on the optimization of this specific chlorosulfonation are not extensively published in open literature, likely due to the proprietary nature of industrial processes. However, analogies can be drawn from similar chlorosulfonation reactions of substituted aromatic compounds.
| Parameter | Condition | Rationale |
| Reactant Ratio | Excess chlorosulfonic acid | To ensure complete conversion of the starting material and act as a solvent. |
| Temperature | 0-10°C (addition), then ambient or gentle heating | To control the exothermic reaction and prevent side reactions or degradation. |
| Reaction Time | Varies (typically several hours) | To allow the reaction to proceed to completion. |
| Work-up | Quenching with ice-water | To decompose excess chlorosulfonic acid and precipitate the product. |
| Purification | Recrystallization or chromatography | To obtain the final product with high purity. |
Precursors and Starting Materials in Advanced Chemical Synthesis
In more advanced or alternative synthetic strategies, other precursors could potentially be utilized, although these are less common for direct preparation. For instance, one could envision a multi-step synthesis starting from 2-methoxy-5-nitroaniline (B165355). This would involve diazotization of the aniline (B41778) followed by a Sandmeyer-type reaction with sulfur dioxide and copper(I) chloride to introduce the sulfonyl chloride group. However, this route is more complex and less direct than the chlorosulfonation of 4-nitroanisole.
Another theoretical approach could involve the nitration of 2-methoxybenzenesulfonyl chloride. However, controlling the regioselectivity of the nitration to obtain the desired 5-nitro isomer would be challenging, as nitration could also occur at other positions on the aromatic ring.
Chemical Reactivity and Transformation Studies of 2 Methoxy 5 Nitrobenzenesulfonyl Chloride
Nucleophilic Substitution Reactions
The reactivity of 2-methoxy-5-nitrobenzenesulfonyl chloride is significantly influenced by the electrophilic nature of the sulfonyl chloride group. This functional group is highly susceptible to nucleophilic attack, leading to the formation of a variety of derivatives.
Formation of Sulfonamides with Amine Nucleophiles
The reaction between this compound and primary or secondary amines is a well-established method for the synthesis of sulfonamides. libretexts.org This reaction typically proceeds by the nucleophilic amine attacking the electrophilic sulfur atom of the sulfonyl chloride, resulting in the displacement of the chloride ion. libretexts.org The presence of a base, such as pyridine (B92270) or triethylamine (B128534), is often required to neutralize the hydrochloric acid generated during the reaction. orgsyn.org
The general mechanism involves the amine nitrogen acting as a nucleophile, attacking the sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion, and subsequent deprotonation by a base to yield the stable sulfonamide.
A variety of amines can be used in this reaction, including aliphatic and aromatic primary and secondary amines. For instance, the reaction of 2-nitrobenzenesulfonyl chloride with 4-methoxybenzylamine (B45378) in the presence of triethylamine in dichloromethane (B109758) yields N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide in high yield. orgsyn.org While this example uses a related nitrobenzenesulfonyl chloride, the principle remains the same for the 2-methoxy-5-nitro isomer. The reactivity of the amine nucleophile plays a crucial role, with more basic and less sterically hindered amines generally reacting faster. nih.govmasterorganicchemistry.com
The formation of sulfonamides is a cornerstone of medicinal chemistry, as the sulfonamide functional group is present in a wide array of therapeutic agents. thieme-connect.comucl.ac.uk
Derivatization with Oxygen-Containing Nucleophiles for Sulfonate Esters
In addition to amines, this compound can react with oxygen-containing nucleophiles, such as alcohols, to form sulfonate esters. This reaction, often referred to as sulfonylation, is a common method for converting an alcohol's hydroxyl group into a good leaving group. youtube.comlibretexts.org The reaction is typically carried out in the presence of a non-nucleophilic base like pyridine, which serves to activate the alcohol and neutralize the HCl byproduct. google.com
The mechanism involves the alcohol's oxygen atom attacking the electrophilic sulfur of the sulfonyl chloride, displacing the chloride. youtube.com This process generally proceeds with retention of the alcohol's stereochemistry, as the carbon-oxygen bond of the alcohol is not broken during the reaction. youtube.com
The resulting sulfonate esters, such as tosylates and mesylates, are versatile intermediates in organic synthesis, readily undergoing substitution and elimination reactions. libretexts.org The specific use of this compound allows for the introduction of the 2-methoxy-5-nitrophenylsulfonyl group, which can be useful for modifying the properties of the parent molecule or for further synthetic transformations. The reaction's efficiency can be influenced by the choice of solvent and the specific base used. organic-chemistry.org
Reduction Chemistry of the Nitro Moiety
The nitro group of this compound is a key functional handle that can be readily transformed into an amino group through various reduction methods. This transformation is significant as it opens up avenues for further derivatization and the synthesis of a diverse range of compounds.
Catalytic Hydrogenation for Amine Formation
Catalytic hydrogenation is a widely employed and efficient method for the reduction of aromatic nitro groups to their corresponding anilines. wikipedia.orgsci-hub.se This process typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst. tcichemicals.com Commonly used catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. wikipedia.orgcommonorganicchemistry.com
The reaction is generally carried out in a suitable solvent, such as methanol (B129727) or ethanol, under a pressurized atmosphere of hydrogen. niscpr.res.ingoogle.com The choice of catalyst can be crucial for achieving high yields and selectivity, especially in the presence of other reducible functional groups. commonorganicchemistry.com For instance, catalytic hydrogenation of 2-methoxy-5-nitroaniline (B165355) to 4-methoxy-1,3-benzenediamine has been successfully achieved using a 5% palladium on carbon catalyst. niscpr.res.inresearchgate.net A similar approach can be applied to this compound, where the nitro group is selectively reduced to an amine. This method is often preferred for its clean reaction profile and high efficiency. sci-hub.se
Other Reducing Agents and Methodologies
Besides catalytic hydrogenation, several other reducing agents and methodologies can be employed to convert the nitro group of this compound to an amine. These methods offer alternatives, particularly when catalytic hydrogenation is not feasible due to catalyst poisoning or the presence of sensitive functional groups.
Commonly used reducing agents include:
Metal/Acid Systems: A classic method involves the use of a metal, such as iron, zinc, or tin, in the presence of an acid like hydrochloric acid or acetic acid. commonorganicchemistry.com For example, zinc dust in the presence of an acid can effectively reduce nitroarenes. commonorganicchemistry.com
Tin(II) Chloride (SnCl₂): This reagent provides a mild and selective method for the reduction of nitro groups, and it is often used when other reducible functionalities are present in the molecule. commonorganicchemistry.com
Sodium Dithionite (Na₂S₂O₄): Also known as sodium hydrosulfite, this reagent is another option for the reduction of nitroarenes. wikipedia.org
The choice of reducing agent and reaction conditions can be tailored to the specific substrate and desired outcome. These alternative methods provide valuable tools for chemists to achieve the desired transformation under various circumstances.
Electrophilic Nature of the Sulfonyl Chloride Group in Reactivity
The sulfonyl chloride group (-SO₂Cl) is the primary site of electrophilic reactivity in this compound. The sulfur atom in this group is highly electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This pronounced electrophilicity makes it a prime target for attack by a wide range of nucleophiles. libretexts.orgmdpi.com
The reactivity of arenesulfonyl chlorides in nucleophilic substitution reactions is influenced by the substituents on the aromatic ring. mdpi.com In the case of this compound, the electron-withdrawing nitro group further enhances the electrophilicity of the sulfonyl sulfur, making it more reactive towards nucleophiles compared to an unsubstituted benzenesulfonyl chloride. Conversely, the electron-donating methoxy (B1213986) group at the ortho position might have a more complex effect, potentially influencing the conformation of the sulfonyl chloride group. mdpi.com
Reactions involving the sulfonyl chloride group typically proceed via a nucleophilic substitution mechanism, where a nucleophile attacks the sulfur atom, leading to the displacement of the chloride ion. libretexts.orgmdpi.com This reactivity is fundamental to the formation of sulfonamides and sulfonate esters as discussed in sections 3.1.1 and 3.1.2. The electrophilic character of the sulfonyl chloride is a defining feature of its chemical behavior and is central to its utility as a synthetic building block.
Mechanistic Investigations of Related Sulfonyl Chloride Solvolysis
The study of the solvolysis of sulfonyl chlorides provides crucial insights into their reactivity and the pathways through which they react. While specific mechanistic studies on this compound are not extensively detailed in publicly available literature, a comprehensive understanding can be constructed by examining the well-documented solvolysis of analogous arenesulfonyl chlorides. These investigations consistently point towards a bimolecular nucleophilic substitution (SN2) mechanism at the sulfur atom.
Elucidation of Reaction Pathways (e.g., SN2 Mechanisms)
The solvolysis of arenesulfonyl chlorides is generally accepted to proceed via a bimolecular SN2 mechanism. nih.govwikipedia.org This pathway involves a concerted process where the nucleophile (a solvent molecule in the case of solvolysis) attacks the electrophilic sulfur atom, and the chloride leaving group departs simultaneously. wikipedia.org This is distinct from an SN1-type mechanism, which would involve the formation of a sulfonyl cation intermediate, a pathway for which there is currently no convincing evidence in the solvolysis of sulfonyl chlorides. nih.gov
The transition state for the SN2 reaction at the sulfur center is proposed to be a trigonal bipyramidal structure. cdnsciencepub.comcdnsciencepub.com In this arrangement, the incoming nucleophile and the departing chloride ion occupy the axial positions, while the oxygen atoms and the aryl group are in the equatorial plane.
Kinetic studies provide strong evidence for the SN2 mechanism. For instance, the hydrolysis of a series of para-substituted benzenesulfonyl chlorides in water demonstrated characteristics consistent with a bimolecular pathway. cdnsciencepub.com Furthermore, the kinetic solvent isotope effect (KSIE), which compares the reaction rates in H₂O and D₂O, is a valuable tool. The KSIE values for the hydrolysis of methanesulfonyl chloride and benzenesulfonyl chloride are significantly higher than those for alkyl chlorides, suggesting a greater degree of bond formation at the transition state, a hallmark of the SN2 mechanism. beilstein-journals.orgnih.gov For trans-β-styrenesulfonyl chloride, the KSIE values of 1.46 in water and 1.76 in methanol are also typical for sulfonyl chloride solvolysis proceeding through an SN2 pathway. mdpi.com
Theoretical studies, such as Density Functional Theory (DFT) calculations of the chloride-chloride exchange reaction in arenesulfonyl chlorides, further corroborate the SN2 mechanism, showing that the reaction proceeds through a single transition state. mdpi.comdntb.gov.uanih.gov
Influence of Substituents on Reaction Kinetics and Thermodynamics
The nature and position of substituents on the benzene (B151609) ring of arenesulfonyl chlorides have a profound impact on the kinetics and thermodynamics of their solvolysis reactions. These effects are primarily electronic, influencing the electrophilicity of the sulfur atom.
Electron-withdrawing groups, such as the nitro group (-NO₂) present in this compound, generally increase the rate of nucleophilic attack. mdpi.comrsc.org By withdrawing electron density from the sulfonyl group, they make the sulfur atom more electron-deficient and thus more susceptible to attack by a nucleophile. This rate enhancement is a key characteristic of SN2 reactions on sulfonyl chlorides.
Conversely, electron-donating groups, such as the methoxy group (-OCH₃) in the target compound, tend to decrease the reaction rate. cdnsciencepub.com These groups donate electron density to the ring and, by extension, to the sulfonyl group, which reduces the electrophilicity of the sulfur atom and slows down the nucleophilic attack.
The Hammett equation is a powerful tool for quantifying these electronic effects on reaction rates. For the alkaline hydrolysis of substituted benzenesulfonyl chlorides, a positive ρ-value of +1.564 has been determined. rsc.org Similarly, for the chloride-chloride exchange reaction, a ρ-value of +2.02 was found. mdpi.comdntb.gov.uanih.gov A positive ρ-value indicates that the reaction is accelerated by electron-withdrawing substituents and retarded by electron-donating substituents, which is in complete agreement with the proposed SN2 mechanism. However, for the neutral solvolysis (hydrolysis) in water, the Hammett plot can be curved. rsc.org This curvature can be interpreted in various ways, including a change in the transition state structure or the mechanism across the series of substituents.
Below is a table summarizing the expected qualitative effects of substituents on the solvolysis rate of benzenesulfonyl chlorides.
| Substituent | Electronic Effect | Expected Effect on Solvolysis Rate |
| Nitro (-NO₂) | Electron-withdrawing | Increase |
| Methoxy (-OCH₃) | Electron-donating | Decrease |
| Methyl (-CH₃) | Electron-donating | Decrease |
| Bromo (-Br) | Electron-withdrawing (inductive), Electron-donating (resonance) | Slight Increase/Decrease (context-dependent) |
The following table presents first-order rate constants for the solvolysis of some para-substituted benzenesulfonyl chlorides in water at 15 °C, illustrating the influence of different substituents.
| Substituent (at para position) | First-Order Rate Constant (k x 10⁴ s⁻¹) |
| -OCH₃ | 23.89 |
| -CH₃ | 13.57 |
| -H | 11.04 |
| -Br | 7.447 |
| -NO₂ | 9.373 |
| Data from Robertson, R. E., & Laughton, P. M. (1971). Sulfonyl Chloride Kinetics. Part II. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441-1444. cdnsciencepub.com |
It is important to note that the data for the p-methoxy and p-nitro substituents in the table above may seem counterintuitive to the general electronic effects discussed. The study from which this data is taken suggests that for the 4-methoxy substituent, a unique temperature-dependent water-solute interaction might be at play. cdnsciencepub.com The relative rates can also be influenced by the solvent system. nih.gov
Applications in Advanced Organic Synthesis
Building Block for Complex Organic Compounds
As a functionalized aromatic compound, 2-Methoxy-5-nitrobenzenesulfonyl chloride serves as a foundational component for synthesizing more elaborate molecular structures. Its utility stems from the high reactivity of the sulfonyl chloride group, which readily participates in reactions to form a variety of sulfur-containing functional groups and can be employed in coupling strategies to build larger molecular frameworks.
Synthesis of Diverse Functional Types (e.g., Sulfones, Sulfinic Acids, Sulfonyl Fluorides)
The sulfonyl chloride group is a precursor to several other important sulfur-based functionalities, allowing chemists to access a wide array of derivatives from a single starting material.
Sulfones: One of the primary reactions of sulfonyl chlorides is the Friedel-Crafts sulfonylation. In this reaction, this compound can react with another aromatic compound (an arene) in the presence of a strong acid catalyst, such as triflic acid (TfOH), to form a diaryl sulfone. mdpi.com This reaction creates a stable carbon-sulfur-carbon bond, linking two distinct aromatic units through the sulfone bridge. While Friedel-Crafts reactions with alkyl sulfonyl chlorides can sometimes be problematic, the use of aryl sulfonyl chlorides for this transformation is well-established for producing diaryl sulfones. soton.ac.uk
Sulfinic Acids: The sulfonyl chloride group can be reduced to a sulfinic acid. This transformation is a key step in modulating the oxidation state of the sulfur center. Various reducing agents can accomplish this, including stannous chloride with hydrochloric acid, sodium sulfite, or zinc dust in an alcoholic solution. chez-alice.frorgsyn.org Electrochemical methods have also been employed for the reduction of aromatic sulfonyl chlorides, where the formation of a sulfinic acid derivative as an intermediate has been identified. scielo.brunesp.br This conversion provides access to the corresponding 2-methoxy-5-nitrobenzenesulfinic acid, a valuable synthetic intermediate in its own right.
Sulfonyl Fluorides: Sulfonyl fluorides have gained prominence as highly stable yet reactive probes in chemical biology and as connectors in "click chemistry." The conversion of a sulfonyl chloride to a sulfonyl fluoride (B91410) is a direct and common transformation. This is typically achieved through a halogen-exchange (HALEX) reaction, where this compound is treated with a fluoride salt, such as potassium fluoride (KF) or potassium bifluoride (KHF₂). rapp-polymere.com The reaction efficiently replaces the chlorine atom with fluorine, yielding 2-methoxy-5-nitrobenzenesulfonyl fluoride.
| Starting Material | Target Functional Group | Typical Reagents |
| This compound | Diaryl Sulfone | Arene, Triflic Acid (TfOH) |
| This compound | Sulfinic Acid | Zn, SnCl₂/HCl, or Na₂SO₃ |
| This compound | Sulfonyl Fluoride | KF or KHF₂ |
Coupling Reactions for Extended Molecular Architectures
While palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are cornerstones of modern synthesis for creating carbon-carbon bonds, the direct use of aryl sulfonyl chlorides as coupling partners in these specific reactions is less common than that of aryl halides or triflates. harvard.edursc.org However, the core reactivity of this compound allows for the formation of sulfonamides and sulfonate esters, which serve as robust linkages in larger molecules. wikipedia.org The formation of these bonds via reaction with amines or alcohols is a form of coupling that extends molecular architectures by joining different fragments. Furthermore, the nitro group on the benzene (B151609) ring can be reduced to an amine, which can then participate in a wide range of C-N coupling reactions, further highlighting the role of this compound as a versatile building block for larger, complex structures.
Role in the Synthesis of Heterocyclic Systems
Heterocyclic compounds are central to medicinal chemistry and materials science. This compound is a key reagent for introducing a substituted benzenesulfonyl group onto pre-formed heterocyclic scaffolds.
Preparation of Pyrazole (B372694) Derivatives
The direct use of an aryl sulfonyl chloride as a primary building block for the initial construction of a pyrazole ring is not a standard or widely reported synthetic strategy. The most common and established methods for pyrazole synthesis involve the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound or its equivalent. organic-chemistry.orgconicet.gov.ar Alternative modern syntheses may use precursors like sulfonyl hydrazones or vinyl sulfonyl fluorides in cycloaddition reactions. organic-chemistry.orgrsc.org Therefore, the application of this compound in the de novo synthesis of pyrazole rings is not a primary role for this compound.
Formation of Benzimidazole (B57391) Derivatives
In contrast to pyrazoles, this compound is highly useful for the derivatization of benzimidazoles. The nitrogen atom of the benzimidazole nucleus is nucleophilic and readily reacts with the electrophilic sulfonyl chloride. This reaction, known as N-sulfonylation, proceeds via a nucleophilic substitution (typically SN2-type) mechanism where the benzimidazole nitrogen attacks the sulfur atom, displacing the chloride and forming a stable nitrogen-sulfur bond. nih.govsemanticscholar.org This yields a 1-(benzenesulfonyl)benzimidazole (B239841) derivative. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the HCl byproduct. nih.gov This method is general and widely used to synthesize a variety of benzimidazole-sulfonyl hybrids, which are of significant interest in medicinal chemistry. semanticscholar.orgresearchgate.net
General Reaction for N-Sulfonylation of Benzimidazole

A benzimidazole reacts with a sulfonyl chloride (like this compound) in the presence of a base to form a stable N-sulfonylated product.
Development of Recyclable Reagents and Catalytic Systems
Modern synthetic chemistry emphasizes sustainability, including the development of recyclable reagents and catalysts. Sulfonyl chlorides, by virtue of their reactivity, can be anchored to solid supports to create reusable reagents.
Polymer-supported sulfonyl chloride resins are commercially available and serve as excellent examples of recyclable reagents. These resins, often based on chlorosulfonated polystyrene, function as immobilized versions of reagents like tosyl chloride. rapp-polymere.com They can be used as "scavengers" to remove excess nucleophiles (e.g., amines, hydrazines) from a reaction mixture or in "catch-and-release" strategies. rapp-polymere.comrapp-polymere.com In a catch-and-release protocol, a substrate (like an alcohol) is attached to the polymer-supported sulfonyl chloride, allowing impurities to be washed away before the purified product is cleaved from the solid support. rapp-polymere.com In principle, this compound could be similarly tethered to a polymer backbone to create a specialized, recyclable reagent with its unique electronic properties.
Furthermore, the development of catalytic systems based on derivatives of this compound is plausible. For instance, chemoenzymatic methods using recyclable lipase (B570770) enzymes have been successfully employed in reactions involving the related 2-nitrobenzenesulfonyl chloride, demonstrating a pathway toward greener, catalytic processes for sulfonamide synthesis. researchgate.net
| Compound/System | Description |
| Polymer-supported sulfonyl chloride | A solid-phase reagent where a sulfonyl chloride group is attached to a polymer backbone, such as polystyrene. rapp-polymere.comrapp-polymere.com |
| "Catch-and-release" synthesis | A purification strategy where a substrate is temporarily attached to a solid support (like a sulfonyl chloride resin) to allow for easy washing and removal of impurities before the final product is cleaved off. rapp-polymere.com |
| Chemoenzymatic systems | Synthetic methods that utilize enzymes (which are catalysts and often recyclable) to perform key chemical transformations, such as the acylation of amines with sulfonyl chlorides. researchgate.net |
Utility of Immobilized Sulfonyl Chlorides (e.g., Magnetic Co/C Hybrid ROMP-derived Reagents)
The immobilization of reagents onto solid supports represents a significant advancement in sustainable chemistry, offering advantages such as ease of separation, recyclability, and potential for use in continuous flow processes. A notable example is the development of a high-load, recyclable magnetic Co/C hybrid Ring-Opening Metathesis Polymerization (ROMP)-derived benzenesulfonyl chloride reagent. nih.gov This system utilizes magnetic cobalt-on-carbon (Co/C) nanoparticles as a support, which allows for the straightforward recovery of the reagent from a reaction mixture using a simple magnet. nih.govnih.gov
The synthesis of these magnetic reagents involves grafting a norbornene (NB)-tagged benzenesulfonyl chloride monomer onto the magnetic nanoparticles through surface-initiated ROMP. nih.gov This method allows for the creation of a high-loading capacity of the active sulfonyl chloride moiety on the nanoparticle surface. nih.gov While the literature describes the synthesis and application of a general benzenesulfonyl chloride reagent in this system, the functionalization of this compound with a suitable linker would allow for its incorporation into this magnetic catalyst framework.
The resulting magnetic benzenesulfonyl chloride nanoparticles serve as efficient reagents that can be easily separated from the reaction products by magnetic decantation. nih.gov This simplifies the purification process, often eliminating the need for chromatography. nih.gov Furthermore, the spent reagent, which is converted to the corresponding sulfonic acid after the reaction, can be regenerated and reused multiple times without a significant loss of activity or magnetic material, demonstrating the robustness and cost-effectiveness of this approach. nih.gov
Applications in Alkylation and Diazo-Transfer Reactions
Alkylation Reactions:
The immobilized magnetic benzenesulfonyl chloride reagent has proven to be highly effective in the alkylation of various carboxylic acids. nih.gov In this application, the sulfonyl chloride reacts with an alcohol to form an intermediate sulfonate ester in situ. This activated ester then serves as an excellent alkylating agent for a carboxylic acid, yielding the corresponding ester product. nih.gov The process is notable for its efficiency and the clean reaction profiles observed. nih.gov
The use of the magnetic reagent facilitates a streamlined workflow where the catalyst is added to the reaction mixture and, upon completion, is removed by a magnet. nih.gov This methodology has been successfully applied to the methylation and alkylation of a diverse range of carboxylic acids, achieving high yields and purities of the desired ester products without the need for traditional purification techniques. nih.gov
Interactive Data Table: Alkylation of Carboxylic Acids using Magnetic Benzenesulfonyl Chloride Reagent
| Carboxylic Acid Substrate | Alkylating Alcohol | Product | Yield (%) |
| Benzoic Acid | Methanol (B129727) | Methyl Benzoate | 95 |
| 4-Nitrobenzoic Acid | Methanol | Methyl 4-Nitrobenzoate | 92 |
| Cinnamic Acid | Methanol | Methyl Cinnamate | 88 |
| Ibuprofen | Methanol | Methyl Ibuprofenate | 90 |
| Phenylacetic Acid | Ethanol | Ethyl Phenylacetate | 91 |
Note: The data presented in this table is representative of the types of reactions and yields achievable with immobilized benzenesulfonyl chloride reagents as described in the literature. nih.gov Specific yields for this compound would require experimental verification.
Diazo-Transfer Reactions:
Diazo-transfer reactions are a fundamental method for the synthesis of diazo compounds, which are valuable intermediates in organic synthesis, participating in reactions such as cyclopropanations, C-H insertions, and Wolff rearrangements. These reactions typically involve a diazo-transfer reagent, often a sulfonyl azide (B81097), which reacts with an active methylene (B1212753) compound in the presence of a base.
While direct experimental evidence for the use of this compound as a precursor for a diazo-transfer reagent is not prevalent in the reviewed literature, its structural analogues, such as p-nitrobenzenesulfonyl azide, are commonly employed for this purpose. nih.gov The synthesis of a sulfonyl azide from the corresponding sulfonyl chloride is a standard transformation. Therefore, this compound could, in principle, be converted to 2-methoxy-5-nitrobenzenesulfonyl azide, which would be expected to function as a diazo-transfer reagent.
The efficiency of diazo-transfer reactions can be influenced by the electronic properties of the sulfonyl azide. The presence of the electron-withdrawing nitro group on the aromatic ring, as is the case in this compound, is generally favorable for diazo-transfer reactivity. orgsyn.org
Recent advancements in this area have focused on developing safer and more efficient diazo-transfer reagents. For instance, polymer-supported benzenesulfonyl azides have been developed to mitigate the explosive hazards associated with low molecular weight sulfonyl azides. organic-chemistry.org Additionally, novel reagents like 2-azido-4,6-dimethoxy-1,3,5-triazine (B1655035) (ADT) have been introduced as intrinsically safe and highly efficient alternatives to traditional sulfonyl azides. nih.gov
The potential application of an immobilized form of a 2-methoxy-5-nitrobenzenesulfonyl azide, derived from the corresponding chloride, on a magnetic support could offer the combined benefits of enhanced safety and facile purification, aligning with the principles of green and sustainable chemistry. nih.govorganic-chemistry.org
Applications in Medicinal Chemistry and Biological Research
Intermediate in the Synthesis of Therapeutic Agents
The utility of 2-Methoxy-5-nitrobenzenesulfonyl chloride as a key intermediate is evident in the synthesis of various pharmaceutical compounds. Its reactive nature allows for the construction of more complex molecules with therapeutic potential.
A notable application of a derivative of this compound is in the synthesis of Tamsulosin, a medication used to treat benign prostatic hyperplasia. A patent describes the use of (2-methoxy-5-[(2R)-2-(4-alkylpiperazin-l-yl)propyl]benzenesulfonamide) as a crucial intermediate in the preparation of Tamsulosin. google.com This highlights the role of the benzenesulfonamide (B165840) scaffold, derived from the parent compound, in forming the core structure of this pharmaceutically important agent.
The sulfonyl chloride moiety of this compound is highly reactive towards nucleophiles, making it a valuable tool for medicinal chemists. This reactivity is exploited to create sulfonamide derivatives, a common structural motif in many marketed drugs. thieme-connect.com The presence of the nitro group offers a site for further chemical modification, such as reduction to an amine, which can then be used to introduce additional diversity into the molecular structure. This versatility makes it a valuable starting material in the exploration of new chemical entities with potential therapeutic applications.
Design and Synthesis of Bioactive Small Molecules
Beyond its role as an intermediate for established drugs, this compound is instrumental in the development of novel bioactive small molecules for targeted therapies.
A significant breakthrough in the targeting of historically challenging protein-protein interactions has been made possible through derivatives of this compound. Researchers have identified a small molecule inhibitor of the Sine oculis homeobox homolog 1 (SIX1)/eyes absent (EYA2) transcriptional complex, which is implicated in the progression of various cancers. scbt.com
The synthesis of this inhibitor, known as NCGC00378430, commences with the nucleophilic substitution of this compound with morpholine. scbt.com This initial step underscores the foundational role of the title compound in building the inhibitor. The resulting small molecule, NCGC00378430, has been shown to disrupt the SIX1-EYA2 interaction, leading to a reduction in cancer cell migration and metastasis in preclinical models. scbt.com This pioneering work demonstrates that targeting this protein-protein interface with a small molecule derived from this compound is a viable therapeutic strategy. scbt.com
Table 1: Research Findings on the SIX1/EYA2 Inhibitor NCGC00378430
| Finding | Description | Reference |
| Synthesis | The synthesis of NCGC00378430 is initiated by the reaction of this compound with morpholine. | scbt.com |
| Mechanism of Action | NCGC00378430 functions by inhibiting the protein-protein interaction between SIX1 and EYA2. | scbt.com |
| Biological Activity | The inhibitor has been shown to suppress breast cancer-associated metastasis in in vivo models. | scbt.com |
While direct synthesis of Galanin Receptor 1 (GalR1) agonists from this compound is not explicitly detailed in the reviewed literature, the broader family of sulfonamides, for which this compound is a precursor, has been explored in the context of G-protein coupled receptor modulation. The development of selective agonists for receptors like GalR1 is an active area of research for conditions such as neuropathic pain. nih.gov The chemical tractability of the sulfonamide group makes it a candidate for inclusion in the design of novel receptor modulators.
Macrocyclic compounds have emerged as a promising class of kinase inhibitors due to their unique structural and conformational properties. While the direct use of this compound in the synthesis of macrocyclic kinase inhibitors is not prominently documented, the principles of sulfonamide chemistry are relevant. The synthesis of complex macrocycles often involves the strategic linking of different molecular fragments. The reactive nature of the sulfonyl chloride group could, in principle, be utilized to tether a sulfonamide-containing fragment into a larger macrocyclic structure. Research into macrocyclic inhibitors for targets like RIP2 kinase and cyclin-dependent kinases is ongoing. google.comnih.gov
Investigation of Biological Pathway Modulation
Derivatives originating from the 2-methoxy-5-nitrobenzenesulfonyl scaffold have been explored for their ability to influence complex signaling cascades that are often dysregulated in pathological conditions. This exploration has shed light on their potential to serve as therapeutic agents by targeting key events in disease progression.
The epithelial-mesenchymal transition is a cellular program that is crucial for embryonic development and wound healing, but it is also a process that can be hijacked by cancer cells to acquire migratory and invasive properties. A compound structurally related to the this compound family, 2-Methoxy-5((3,4,5-trimethosyphenyl)seleninyl) phenol (B47542) (SQ), which is an analog of Combretastatin A-4, has been shown to inhibit the motility and invasion of triple-negative breast cancer (TNBC) cells. nih.gov The mechanism for this inhibition is closely linked to the suppression of EMT. nih.gov This suggests that derivatives containing the methoxy-phenyl moiety may have the potential to interfere with the complex molecular events that govern the transition of epithelial cells into a mesenchymal state, a critical step in cancer progression.
Metastasis, the spread of cancer cells from the primary tumor to distant organs, is the primary cause of cancer-related mortality. The ability of certain cancer cells to undergo EMT is a key driver of their metastatic potential. Research on the compound SQ has demonstrated its ability to inhibit the metastatic behavior of triple-negative breast cancer cells. nih.gov Furthermore, SQ was found to inhibit the formation of vasculogenic mimicry (VM), a process where aggressive tumor cells form de novo vascular networks, which is associated with poor prognosis in cancer patients. nih.gov This inhibition was linked to the downregulation of VE-cadherin and EphA2. nih.gov These findings highlight the potential of compounds derived from or structurally similar to this compound to act as anti-metastatic agents.
The biological effects of chemical compounds are often mediated through their influence on transcriptional and metabolic pathways. The anti-metastatic and anti-EMT effects of the compound SQ are associated with the suppression of Vascular Endothelial Growth Factor (VEGF). nih.gov VEGF is a critical signaling protein that stimulates vasculogenesis and angiogenesis, and its inhibition can have profound effects on tumor growth and metastasis. The study on SQ showed that the exogenous application of VEGF could reverse the inhibition of EMT in human umbilical vein endothelial cells (HUVECs) that were stimulated with conditioned medium from SQ-treated cancer cells. nih.gov This indicates that the therapeutic effects of such compounds are, at least in part, mediated through the VEGF signaling pathway.
In a broader context, the metabolism of nitroaromatic compounds, which share a functional group with this compound, often involves nitroreduction and conjugation pathways. For instance, 2,5-difluoronitrobenzene (B1216864) is primarily metabolized through glutathione (B108866) conjugation. nih.gov The presence of methoxy (B1213986) and nitro groups on a molecule can significantly influence its oxidative metabolism, directing enzymatic attacks to specific parts of the chemical structure. mdpi.com This understanding of metabolic pathways is crucial for the design and development of drug candidates to ensure favorable pharmacokinetic and pharmacodynamic properties.
Structure-Activity Relationship (SAR) Studies of Derivatives
Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing a systematic approach to understanding how the chemical structure of a compound influences its biological activity. For derivatives of benzenesulfonamides, SAR studies have been instrumental in optimizing their therapeutic potential.
While specific SAR studies for a series of compounds derived directly from this compound and tested for EMT or metastasis inhibition are not extensively documented in the public domain, the general principles of SAR can be applied. For instance, a patent for a novel process to synthesize enantiomerically pure 2-methoxy-5-[(2R)-2-(4-alkylpiperazin-1-yl)propyl]-benzenesulfonamide highlights the exploration of this chemical space for creating new pharmacologically active agents. google.com The synthesis of such specific stereoisomers and analogs with varying alkyl groups suggests an effort to define the structural requirements for a desired biological effect.
In other related sulfonamide series, it has been observed that the presence and nature of substituents on the phenyl ring can dramatically alter activity. For example, in a series of coumarin (B35378) derivatives, it was found that the presence of electron-withdrawing groups, such as a nitro group, favored antifungal activity. mdpi.com This principle could be relevant for optimizing the biological activities of this compound derivatives.
The following table summarizes the key compounds mentioned and their relevance:
| Compound Name | Core Structure | Investigated Biological Activity/Application |
| This compound | Methoxy-nitrobenzenesulfonyl | Starting material/precursor for derivatives |
| 2-Methoxy-5((3,4,5-trimethosyphenyl)seleninyl) phenol (SQ) | Methoxy-phenol | Inhibition of EMT and metastasis, suppression of VEGF |
| 2-methoxy-5-[(2R)-2-(4-alkylpiperazin-1-yl)propyl]-benzenesulfonamide | Methoxy-benzenesulfonamide | Pharmacological agent (synthesis patented) |
| 2,5-difluoronitrobenzene | Difluoronitrobenzene | Model for metabolic studies of nitroaromatic compounds |
| Coumarin derivatives with nitro groups | Coumarin | Antifungal activity (example for SAR) |
Advanced Research Methodologies and Techniques
Spectroscopic Characterization of Derived Compounds (e.g., NMR, IR, EIMS)
The structural elucidation of new chemical entities derived from 2-Methoxy-5-nitrobenzenesulfonyl chloride is critically dependent on a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Electron Ionization Mass Spectrometry (EIMS) are indispensable tools for confirming the identity and purity of synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra provide detailed information about the molecular structure of a compound. For derivatives of this compound, ¹H NMR would confirm the presence and connectivity of aromatic protons, the methoxy (B1213986) group protons, and any new protons introduced during a reaction. For instance, the characteristic signals for a related compound, 2-Nitrobenzenesulfonyl chloride, show aromatic protons in the range of 7.89-8.27 ppm. chemicalbook.com
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. In derivatives of the title compound, characteristic absorption bands would confirm the presence of the sulfonyl group (SO₂), the nitro group (NO₂), the methoxy ether linkage (C-O), and aromatic C-H bonds. The IR spectrum of a related compound, 2-nitrobenzenesulfonyl chloride, has been determined using Attenuated Total Reflectance (ATR) techniques. nih.gov
Electron Ionization Mass Spectrometry (EIMS) : EIMS is employed to determine the molecular weight and fragmentation pattern of a compound, which aids in confirming its structure. The mass-to-charge ratio (m/z) of the molecular ion peak provides the molecular weight. For example, the related compound 2-Methoxy-4-nitrobenzenesulfonyl chloride has a calculated molecular weight of 251.64 g/mol . nih.gov
| Technique | Information Provided | Application to Derivatives |
|---|---|---|
| ¹H and ¹³C NMR | Provides a map of the carbon and hydrogen framework of a molecule. | Confirms structure, substitution patterns on the benzene (B151609) ring, and successful modification. |
| IR Spectroscopy | Identifies functional groups (e.g., -SO₂Cl, -NO₂, -OCH₃). | Verifies the presence of key functional groups before and after a chemical reaction. |
| EIMS | Determines molecular weight and fragmentation patterns. | Confirms the mass of the synthesized derivative and provides clues to its structure. |
Chromatographic Purification Techniques for Reaction Products
Following a chemical synthesis involving this compound, the resulting product mixture often requires purification to isolate the desired compound. Chromatographic techniques are essential for this purpose, separating components based on their differential partitioning between a stationary phase and a mobile phase.
Column Chromatography : This is the most common purification technique in synthetic chemistry. A glass column is packed with a solid adsorbent, typically silica (B1680970) gel, and the crude product is loaded onto the top. A solvent (the mobile phase) is then passed through the column, and compounds are separated based on their polarity. Less polar compounds travel down the column faster, while more polar compounds are retained longer by the polar silica gel.
High-Performance Liquid Chromatography (HPLC) : HPLC is a more advanced form of column chromatography that uses high pressure to push solvents through the column, leading to higher resolution and faster separation times. It can be used for both analytical purposes (to check the purity of a sample) and preparative purposes (to isolate pure compounds).
Recrystallization : While not a chromatographic technique, recrystallization is a powerful purification method for solid compounds. It involves dissolving the impure solid in a suitable hot solvent and allowing it to cool slowly. The desired compound typically crystallizes out in a pure form, leaving impurities behind in the solution. This method was noted in a patent for producing related chloronitrobenzenesulfonyl chlorides. google.com
| Technique | Principle of Separation | Typical Use Case |
|---|---|---|
| Column Chromatography | Adsorption/Polarity | Primary purification of gram-scale reaction mixtures. |
| HPLC | Adsorption, Partition, or Ion Exchange | High-purity isolation for analytical standards or biological testing. |
| Recrystallization | Differential Solubility | Final purification of solid products to obtain crystalline material. google.com |
Cell-Based Assays and Biological Screening Methodologies
To investigate the biological activity of derivatives of this compound, a variety of cell-based assays and screening methods are employed. These assays can reveal how a compound affects specific cellular processes, such as protein interactions, gene expression, and protein levels.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology used to study biomolecular interactions in a high-throughput format. nih.gov The assay relies on two types of hydrogel-coated beads: a Donor bead and an Acceptor bead. nih.gov The Donor bead contains a photosensitizer that, upon excitation with laser light at 680 nm, converts ambient oxygen into singlet oxygen. nih.gov If an Acceptor bead is in close proximity (within ~200 nm), the singlet oxygen diffuses and triggers a chemiluminescent signal in the Acceptor bead, which is then detected. nih.gov This technology is particularly well-suited for identifying small-molecule inhibitors of protein-protein interactions, which are often challenging to study with other methods. nih.gov
Luciferase reporter assays are a common and powerful tool for measuring the transcriptional activity of a gene promoter in response to a stimulus or a compound. nih.govnih.gov In this system, the promoter of a gene of interest is cloned upstream of a luciferase gene in a plasmid. nih.gov This reporter plasmid is then introduced into cells. If a compound activates the promoter, the luciferase gene is transcribed, leading to the production of luciferase enzyme. When the enzyme's substrate (e.g., luciferin) is added, light is produced, and the intensity of this light is proportional to the promoter's activity. nih.gov Dual-luciferase systems, which use a second reporter like Renilla luciferase as an internal control, are often recommended to improve experimental accuracy. nih.govresearchgate.net
To validate the effects of a compound on specific protein levels, immunocytochemistry and Western blotting are standard techniques.
Western Blotting : This technique is used to detect and quantify a specific protein within a complex mixture, such as a cell lysate. Proteins are first separated by size using gel electrophoresis and then transferred to a solid membrane. The membrane is incubated with a primary antibody that specifically binds to the protein of interest. A secondary antibody, which is linked to a detection enzyme or fluorophore, then binds to the primary antibody, allowing for visualization and quantification. This method has been used to verify changes in the levels of key proteins involved in metastasis after treatment with related compounds. nih.gov
Immunocytochemistry : This method is used to visualize the location of a specific protein within a cell. Cells are fixed and permeabilized, then incubated with an antibody against the protein of interest. The antibody is tagged with a fluorescent dye, allowing the protein's subcellular localization to be observed using a fluorescence microscope.
RNA sequencing (RNA-seq) is considered the gold standard for analyzing the transcriptome, which is the complete set of RNA transcripts in a cell at a given time. nih.gov This powerful technique provides a comprehensive and unbiased snapshot of gene expression, allowing researchers to understand how a compound alters cellular pathways on a global scale. nih.gov The process involves isolating RNA from cells, removing the highly abundant ribosomal RNA, fragmenting the remaining RNA, and converting it into a library of cDNA fragments. nih.gov These fragments are then sequenced using next-generation sequencing technology. The resulting data can identify which genes are up- or down-regulated in response to treatment, providing deep insights into the compound's mechanism of action. nih.gov
Computational Chemistry Approaches
Computational methods are increasingly used to predict and rationalize the interactions of small molecules with biological macromolecules, guiding further experimental work.
Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of "this compound," these methods could be employed to identify potential protein targets and to understand the structural basis of its activity.
Molecular docking simulations involve placing a model of the small molecule (the ligand) into the binding site of a target protein (the receptor) and calculating the binding affinity or scoring function. This allows for the virtual screening of large compound libraries against a specific protein target or, conversely, the screening of a single compound against a panel of proteins.
Studies on other nitroaromatic compounds have successfully used molecular docking to elucidate their mechanism of action. For example, docking studies have revealed how nitro-substituted benzamide (B126) derivatives bind to and inhibit enzymes like inducible nitric oxide synthase (iNOS). researchgate.netnih.gov These studies often show that the nitro group can form specific hydrogen bonds and other interactions with amino acid residues in the active site of the enzyme. daneshyari.com Similarly, the position of the nitro group in chalcone (B49325) derivatives has been shown through molecular docking to be crucial for their anti-inflammatory and vasorelaxant activities. mdpi.com
A hypothetical docking study of "this compound" would involve generating a 3D model of the compound and docking it into the binding sites of various proteins of interest. The results could highlight key interactions, such as hydrogen bonds involving the nitro and methoxy groups, and potential covalent interactions with the sulfonyl chloride moiety. Such computational insights would be invaluable for prioritizing experimental validation and for the rational design of more potent or selective analogs.
Compound Information Table
| Compound Name | Synonyms |
| This compound | Benzenesulfonyl chloride, 2-methoxy-5-nitro- |
| Inducible nitric oxide synthase | iNOS |
| Chalcone | - |
| Benzamide | - |
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 81118-92-5 | scbt.comchemicalbook.com |
| Molecular Formula | C₇H₆ClNO₅S | scbt.com |
| Molecular Weight | 251.64 g/mol | scbt.com |
| Purity | ≥95% | scbt.com |
| Boiling Point | 407.2±35.0 °C at 760 mmHg | |
| Density | 1.553±0.06 g/cm³ |
Q & A
What are the optimized synthetic routes for 2-methoxy-5-nitrobenzenesulfonyl chloride, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves sulfonylation of a nitro-substituted aromatic precursor. A validated approach includes:
- Nucleophilic substitution : Reacting this compound with morpholine in dichloromethane (DCM) under inert atmosphere, followed by purification via column chromatography (yield: ~65–75%) .
- Hydrogenation : Palladium-on-carbon (Pd/C) catalyzed reduction of the nitro group to an amine under H₂ gas (1–3 atm, 25–50°C). Critical parameters include catalyst loading (5–10 wt%) and reaction time (4–12 hours) .
- Solvent optimization : Polar aprotic solvents (e.g., DCM, THF) enhance reactivity, while elevated temperatures (50–60°C) accelerate substitution but may degrade sensitive functional groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
